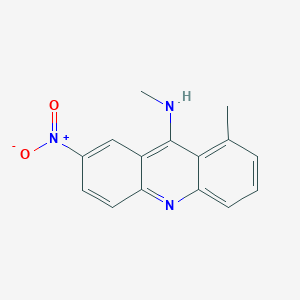![molecular formula C39H30BrP B14576207 Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide CAS No. 61172-33-6](/img/structure/B14576207.png)
Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide is an organophosphorus compound that features a phosphonium cation. This compound is notable for its unique structure, which includes a phenylphenanthrenyl group attached to a triphenylphosphonium moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 1-phenylphenanthren-9-ylmethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of various chemical intermediates and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure but has a methyl group instead of the phenylphenanthrenyl group.
Triphenylphosphine: A simpler compound with three phenyl groups attached to a phosphorus atom.
Uniqueness: Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide is unique due to its phenylphenanthrenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other phosphonium compounds may not be suitable.
Properties
CAS No. |
61172-33-6 |
|---|---|
Molecular Formula |
C39H30BrP |
Molecular Weight |
609.5 g/mol |
IUPAC Name |
triphenyl-[(1-phenylphenanthren-9-yl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C39H30P.BrH/c1-5-16-30(17-6-1)35-26-15-27-38-37-25-14-13-24-36(37)31(28-39(35)38)29-40(32-18-7-2-8-19-32,33-20-9-3-10-21-33)34-22-11-4-12-23-34;/h1-28H,29H2;1H/q+1;/p-1 |
InChI Key |
NHSUBXNEFNDYBO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C4=CC=CC=C34)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


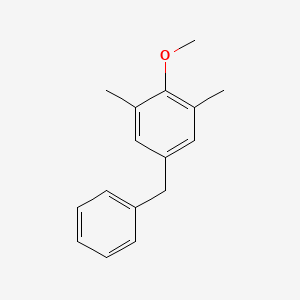
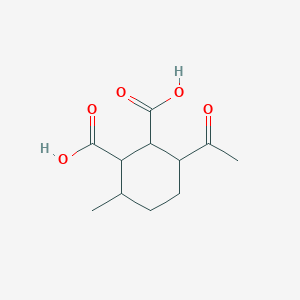
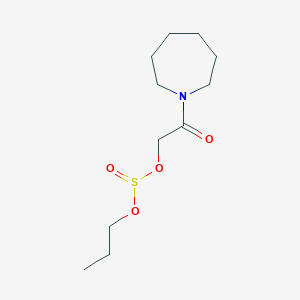

![N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide](/img/structure/B14576171.png)

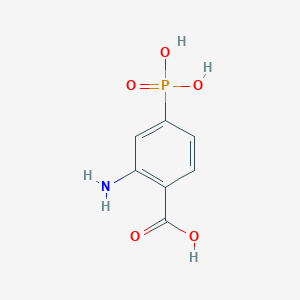


![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-[(propan-2-yl)amino]butyl phosphate](/img/structure/B14576190.png)

